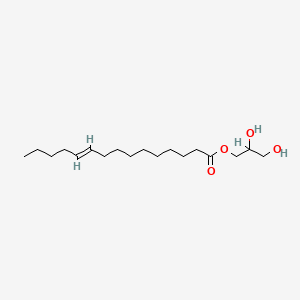

2,3-dihydroxypropyl (E)-pentadec-10-enoate

描述

属性

CAS 编号 |

129581-35-7 |

|---|---|

分子式 |

C18H34O4 |

分子量 |

314.5 g/mol |

IUPAC 名称 |

2,3-dihydroxypropyl (E)-pentadec-10-enoate |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5+ |

InChI 键 |

JZGMGGOBAGTAIR-AATRIKPKSA-N |

SMILES |

CCCCC=CCCCCCCCCC(=O)OCC(CO)O |

手性 SMILES |

CCCC/C=C/CCCCCCCCC(=O)OCC(CO)O |

规范 SMILES |

CCCCC=CCCCCCCCCC(=O)OCC(CO)O |

同义词 |

monopentadecenoin |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate can be synthesized through the esterification of 10-pentadecenoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, monopentadecenoin can be produced using similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the product. The industrial production also involves stringent quality control measures to maintain consistency and safety.

化学反应分析

Types of Reactions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bond can be reduced to form the saturated monopentadecanoin.

Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas is a typical method.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Saturated monopentadecanoin.

Substitution: Various acylated derivatives of monopentadecenoin.

科学研究应用

2,3-dihydroxypropyl (E)-pentadec-10-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid behavior, phase transitions, and self-assembly in aqueous environments.

Biology: Its role in cellular membranes and its potential as a second messenger in signal transduction pathways are of significant interest.

Medicine: this compound is explored for its bio-compatibility and potential use in drug delivery systems due to its ability to form liquid crystalline phases.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties and ability to encapsulate active ingredients.

作用机制

2,3-dihydroxypropyl (E)-pentadec-10-enoate exerts its effects primarily through its interaction with lipid bilayers and cellular membranes. Its ability to form various mesophases, such as lamellar and cubic phases, allows it to modulate membrane properties, including permeability and fluidity. These interactions can influence cellular processes and signal transduction pathways, making it a valuable compound in both biological and industrial applications.

相似化合物的比较

Monomyristolein (C141): A monoacylglycerol with a 14-carbon monounsaturated fatty acid chain.

Monoolein (C181): A monoacylglycerol with an 18-carbon monounsaturated fatty acid chain.

Comparison: 2,3-dihydroxypropyl (E)-pentadec-10-enoate is unique due to its specific chain length and the position of the double bond. Compared to monomyristolein and monoolein, monopentadecenoin exhibits different phase behavior and stability in aqueous environments. Its intermediate chain length provides a balance between the properties of shorter and longer chain monoacylglycerols, making it versatile for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。